methyl N,N-bis(2-chloroethyl)carbamate

Description

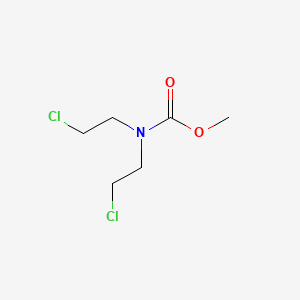

Methyl N,N-bis(2-chloroethyl)carbamate is a carbamate derivative featuring two 2-chloroethyl groups attached to a central nitrogen atom. This compound is structurally characterized by a carbamate (O=C(O)N) backbone, which differentiates it from classical nitrogen mustards (e.g., HN1) and nitrosoureas. The presence of the carbamate group confers chemical stability, particularly resistance to enzymatic hydrolysis, leading to a prolonged in vivo half-life . This stability diminishes direct alkylating activity but enables alternative mechanisms of action, such as binding to microtubule-associated proteins, which underlies its antimitotic effects . The IUPAC name for a closely related compound, estramustine, is [(8R,9S,13S,14S,17S)-17-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate, highlighting the structural role of the bis(2-chloroethyl)carbamate moiety in steroidal derivatives .

Properties

CAS No. |

35875-89-9 |

|---|---|

Molecular Formula |

C6H11Cl2NO2 |

Molecular Weight |

200.06 g/mol |

IUPAC Name |

methyl N,N-bis(2-chloroethyl)carbamate |

InChI |

InChI=1S/C6H11Cl2NO2/c1-11-6(10)9(4-2-7)5-3-8/h2-5H2,1H3 |

InChI Key |

BCQUWJXVBOGPCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N(CCCl)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Carbamate Derivatives

Estramustine :

Estramustine incorporates the bis(2-chloroethyl)carbamate group linked to a steroid backbone. Unlike methyl N,N-bis(2-chloroethyl)carbamate, estramustine’s steroidal structure enhances binding to microtubule-associated proteins, suppressing mitosis without significant DNA alkylation. Its carbamate group resists hydrolysis, contributing to a half-life of 10–20 hours in humans .- Carbamate Prodrugs: Prodrugs like 4-[N,N-bis(2-chloroethyl)]aminophenyl-N-[(1S)-(1,3-dicarboxy)propyl]carbamate are designed for targeted activation. These compounds release cytotoxic nitrogen mustards upon enzymatic hydrolysis, contrasting with this compound’s direct antimitotic action .

Nitrogen Mustards (e.g., HN1, Cyclophosphamide)

HN1 (N,N-Bis(2-chloroethyl)ethylamine) :

A classic alkylating agent, HN1 directly cross-links DNA via its bis(2-chloroethyl) groups. Unlike this compound, HN1 lacks a carbamate moiety, making it more reactive but less stable in vivo .- Cyclophosphamide Metabolites: Cyclophosphamide’s active metabolite, N,N-bis(2-chloroethyl)phosphorodiamidic acid, alkylates DNA but requires metabolic activation.

Nitrosoureas (e.g., BCNU, PCNU)

BCNU (1,3-Bis(2-chloroethyl)-1-nitrosourea) :

BCNU cross-links DNA through chloroethyl groups and a nitroso moiety. It exhibits higher alkylating potency but shorter half-life compared to carbamate derivatives. This compound’s carbamate group reduces alkylation but enhances stability .PCNU (1-(2-Chloroethyl)-3-(2,6-dioxo-1-piperidyl)-1-nitrosourea) :

PCNU has a lower plasma drug area under the curve (AUC) at equitoxic doses compared to BCNU, suggesting carbamate derivatives may offer pharmacokinetic advantages in specific therapeutic contexts .

Steroidal and Heterocyclic Derivatives

- Homo-aza-Steroidal Esters: Compounds like 3β-hydroxy-17α-aza-D-homo-5α-androstan-17-one-p-(N,N-bis(2-chloroethyl)amino)phenylacetate combine steroidal targeting with alkylating activity. These hybrids show synergistic effects, leveraging both microtubule binding and DNA cross-linking .

- Spirostan Derivatives: Derivatives such as 33-hydroxy-5α,22α-spirostan-12-one-p-(N,N-bis(2-chloroethyl)amino)phenylacetate exhibit cytogenetic effects (e.g., sister chromatid exchange suppression) proportional to their tumor growth inhibition, a mechanism distinct from pure carbamates .

Comparative Data Table

Key Research Findings

- Stability vs. Reactivity : The carbamate group in this compound reduces hydrolytic cleavage, limiting alkylation but enabling prolonged antimitotic activity .

- Structural Hybrids : Steroidal carbamates exhibit dual mechanisms, combining alkylation with hormone receptor targeting, which may enhance tumor specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.